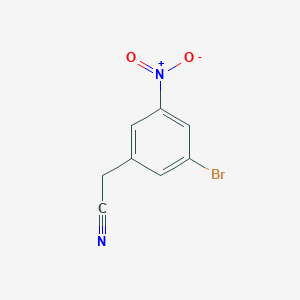

2-(3-Bromo-5-nitrophenyl)acetonitrile

Description

2-(3-Bromo-5-nitrophenyl)acetonitrile is a brominated and nitrated aromatic acetonitrile derivative. For instance, 2-(5-bromo-2-nitrophenyl)acetonitrile (CAS 125914-22-9) shares a similar backbone, with molecular formula C₈H₅BrN₂O₂, molecular weight 241.044 g/mol, and applications in synthetic organic chemistry . The bromine and nitro substituents at meta and para positions on the benzene ring likely influence its reactivity, polarity, and utility in cross-coupling reactions or pharmaceutical intermediate synthesis.

Properties

IUPAC Name |

2-(3-bromo-5-nitrophenyl)acetonitrile | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5BrN2O2/c9-7-3-6(1-2-10)4-8(5-7)11(12)13/h3-5H,1H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IEIQKZJDWXZNEO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C=C1[N+](=O)[O-])Br)CC#N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5BrN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00696801 | |

| Record name | (3-Bromo-5-nitrophenyl)acetonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00696801 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

241.04 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

875819-44-6 | |

| Record name | (3-Bromo-5-nitrophenyl)acetonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00696801 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Bromo-5-nitrophenyl)acetonitrile typically involves the bromination of 3-nitrobenzyl cyanide. The reaction is carried out under controlled conditions to ensure the selective bromination at the desired position on the phenyl ring. Common reagents used in this process include bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent such as acetonitrile or dichloromethane. The reaction is usually conducted at room temperature or slightly elevated temperatures to achieve optimal yields.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and scalability. The use of automated reactors and precise control of reaction parameters can help in achieving high purity and yield of the compound. Additionally, the implementation of green chemistry principles, such as solvent recycling and waste minimization, can make the production process more sustainable.

Chemical Reactions Analysis

Types of Reactions

2-(3-Bromo-5-nitrophenyl)acetonitrile undergoes various types of chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.

Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst or metal hydrides.

Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.

Common Reagents and Conditions

Substitution Reactions: Reagents like sodium azide or potassium thiocyanate in polar solvents.

Reduction Reactions: Catalysts like palladium on carbon (Pd/C) or reagents like lithium aluminum hydride (LiAlH4).

Coupling Reactions: Palladium catalysts and boronic acids or esters in the presence of a base.

Major Products Formed

Substitution Reactions: Products include substituted phenylacetonitriles with various functional groups.

Reduction Reactions: The primary product is 2-(3-Bromo-5-aminophenyl)acetonitrile.

Coupling Reactions: Products are typically biaryl compounds with extended conjugation.

Scientific Research Applications

2-(3-Bromo-5-nitrophenyl)acetonitrile has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.

Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

Medicine: Explored as a building block for the development of new therapeutic agents.

Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2-(3-Bromo-5-nitrophenyl)acetonitrile depends on the specific application and the target molecule it interacts with. In general, the compound can act as an electrophile in substitution reactions, where the bromine atom is replaced by a nucleophile. The nitro group can also participate in redox reactions, influencing the compound’s reactivity and interaction with biological targets.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituted Phenylacetonitrile Derivatives

Key analogs include bromo-fluoro-phenylacetonitriles and nitro-pyridyl acetonitriles (Table 1).

Table 1: Structural and Physicochemical Comparison

| Compound Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Substituent Positions |

|---|---|---|---|---|

| 2-(3-Bromo-5-nitrophenyl)acetonitrile* | Not provided | C₈H₅BrN₂O₂ | ~241.04 | Br (3), NO₂ (5) |

| 2-(5-Bromo-2-nitrophenyl)acetonitrile | 125914-22-9 | C₈H₅BrN₂O₂ | 241.044 | Br (5), NO₂ (2) |

| 2-(3-Bromo-4-fluorophenyl)acetonitrile | 501420-63-9 | C₈H₅BrFN | 214.03 | Br (3), F (4) |

| (5-Bromo-3-nitro-pyridin-2-yl)-acetonitrile | Not provided | C₇H₄BrN₃O₂ | 242.03 | Br (5), NO₂ (3) (Pyridine ring) |

*Hypothetical structure inferred from analogs.

Key Findings:

Substituent Effects: Electron-Withdrawing Groups: The nitro group (-NO₂) in 2-(5-bromo-2-nitrophenyl)acetonitrile enhances electrophilicity, facilitating nucleophilic aromatic substitution (SNAr) reactions . In contrast, 2-(3-Bromo-4-fluorophenyl)acetonitrile (CAS 501420-63-9) lacks a nitro group but contains fluorine, which increases ring electron deficiency and may alter reaction pathways in Suzuki-Miyaura couplings . Positional Isomerism: Moving the nitro group from position 2 (CAS 125914-22-9) to position 5 (hypothetical target compound) could sterically hinder reactions at the ortho position, affecting regioselectivity.

Biological Activity

2-(3-Bromo-5-nitrophenyl)acetonitrile is a compound of significant interest due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article explores the synthesis, biological evaluation, and mechanisms of action associated with this compound, drawing from diverse scientific literature.

Chemical Structure and Properties

The molecular formula of this compound is C9H6BrN2O2, with a molecular weight of approximately 241.06 g/mol. The structure includes a bromine atom and a nitro group attached to a phenyl ring, which contributes to its reactivity and potential biological activities.

Antimicrobial Properties

Research indicates that compounds similar to this compound exhibit antimicrobial properties. For instance, nitrophenyl derivatives have been studied for their ability to inhibit bacterial growth, making them candidates for further pharmacological exploration. Specific studies have shown that such compounds can target various bacterial strains, including resistant forms like MRSA.

Anticancer Activity

The anticancer potential of this compound has been investigated in various cancer cell lines. Notably, derivatives of nitrophenyl compounds have demonstrated significant antiproliferative effects against leukemia and breast cancer cell lines. For example, similar compounds have shown IC50 values ranging from 0.17 to 2.69 µM in chronic lymphocytic leukemia (CLL) cell lines, indicating potent activity at low concentrations .

Table 1: Summary of Biological Activities

| Activity Type | Target Organisms/Cells | IC50 Values (µM) | Reference |

|---|---|---|---|

| Antimicrobial | Various bacterial strains | Not specified | , |

| Anticancer | CLL cell lines (HG-3, PGA-1) | 0.17 - 2.69 | |

| Breast cancer | Not specified |

The mechanism of action for this compound is multifaceted:

- Electrophilic Character : The compound acts as an electrophile in substitution reactions, where the bromine atom can be replaced by nucleophiles.

- Redox Reactions : The nitro group can participate in redox reactions, enhancing the compound's reactivity with biological targets.

- Reactive Oxygen Species (ROS) : The antiproliferative effects have been linked to the modulation of ROS levels within cancer cells, leading to increased apoptosis .

Case Studies

Several studies have highlighted the efficacy of similar compounds:

- A study on nitrostyrenes showed significant cytotoxicity against Burkitt’s lymphoma cell lines with IC50 values under 10 µM, suggesting that structural modifications could enhance biological activity .

- Another investigation into ethanoanthracene derivatives demonstrated pro-apoptotic effects in CLL cells, emphasizing the importance of structural design in developing effective anticancer agents .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.